2-chloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O4S/c1-24-15-19-13(18-14(20-15)21-6-8-25-9-7-21)10-17-26(22,23)12-5-3-2-4-11(12)16/h2-5,17H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJXRQWTIGIFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the triazine core. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-chloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is studied for its potential antimicrobial properties. It has shown promise in combating bacterial infections and other microbial threats.
Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting various diseases, including infections and inflammatory conditions.
Industry: In industry, this compound is utilized in the production of agrochemicals, particularly herbicides. Its ability to inhibit the growth of unwanted plants makes it valuable in agricultural applications.
Mechanism of Action
The mechanism by which 2-chloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide exerts its effects involves the inhibition of specific enzymes or biological pathways. The molecular targets and pathways involved depend on the specific application, but common mechanisms include the disruption of microbial cell walls or the inhibition of enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared below with three key analogs: chlorsulfuron, 4-chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine, and 4-chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine.
Functional and Mechanistic Differences
- Linker Group : The target compound’s methylene (-CH2-) linker between triazine and sulfonamide contrasts with chlorsulfuron’s urea (-NH-C=O-) group. This difference may alter conformational flexibility and target binding (e.g., acetolactate synthase inhibition) .
- Biological Selectivity: Chlorsulfuron’s selectivity in crops like wheat is attributed to rapid metabolic detoxification . The target compound’s morpholino group could modify metabolic pathways, affecting weed-crop selectivity.
Q & A
Q. How can researchers optimize the synthesis of 2-chloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide?
Methodological Answer: Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of intermediates). For triazine derivatives, stepwise substitution reactions are critical. For example, highlights the use of X-ray crystallography to confirm the structure of analogous sulfonamide-triazine compounds, emphasizing the need for precise characterization at each synthetic step. Employ techniques like HPLC or NMR to monitor intermediate purity and reaction progress. Adjust the order of substituent addition (e.g., morpholino vs. methoxy groups) to minimize steric hindrance and side reactions .
Q. What analytical methods are recommended for confirming the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- Mass spectrometry (MS) and NMR (¹H/¹³C) to verify molecular weight and functional groups.
- X-ray crystallography (as in ) for unambiguous confirmation of stereochemistry and bond connectivity.
- HPLC with UV detection to assess purity, particularly for detecting hydrolytic byproducts (e.g., free sulfonamide or triazine fragments) .
Q. How does soil pH influence the phytotoxicity of this compound in bioassays?
Methodological Answer: Design bioassays using indicator plants (e.g., corn or weeds) grown in soils with varying pH (4.2–8.1). Measure inhibitory effects on growth parameters (root elongation, biomass). shows that phytotoxicity increases with soil pH due to reduced adsorption and enhanced bioavailability. Control variables like organic matter content, which inversely correlates with activity .
Advanced Research Questions
Q. How can researchers reconcile contradictions in adsorption data across different soil types?
Methodological Answer: Adsorption studies should use Freundlich isotherms to model soil-specific behavior. demonstrates that adsorption decreases with increasing temperature and pH, while organic matter content is a dominant factor. To resolve contradictions, conduct parallel experiments with standardized soils (e.g., varying clay/organic matter ratios) and validate models using isotopic labeling (e.g., ¹⁴C-tagged compound) to track sorption-desorption kinetics .
Q. What experimental approaches are suitable for studying species-specific metabolic pathways of this compound?
Methodological Answer: Use cell cultures or leaf disk assays from target species (e.g., Canada thistle vs. leafy spurge) treated with ¹⁴C-labeled compound. Extract metabolites via liquid-liquid partitioning and characterize using TLC, HPLC-MS, or co-chromatography with synthetic standards. identified hydroxylation of the triazine ring as a key detoxification pathway in resistant species, highlighting the need for metabolic profiling under controlled conditions .
Q. How should degradation kinetics be modeled in environmental fate studies?
Methodological Answer: Degradation studies must account for soil moisture, temperature, and microbial activity. recommends first-order kinetics with half-life calculations under varying conditions (e.g., 10–40°C, 75% field capacity). Use accelerated stability testing (e.g., elevated temperatures) to extrapolate long-term degradation rates. Incorporate pH-adjusted soils to assess hydrolysis pathways .
Experimental Design & Data Analysis
Q. How to design a study assessing the environmental impact of this compound on non-target organisms?
Methodological Answer: Adopt a tiered approach:
- Tier 1: Laboratory assays (e.g., Daphnia magna acute toxicity, algal growth inhibition).
- Tier 2: Mesocosm studies simulating real-world exposure scenarios.
- Tier 3: Field trials monitoring bioaccumulation in food chains.
outlines frameworks for evaluating abiotic/biotic transformations and ecosystem-level impacts, emphasizing longitudinal data collection .
Q. What statistical methods are appropriate for analyzing dose-response relationships in phytotoxicity studies?
Methodological Answer: Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. applied ANOVA to compare treatment means across soil types, while covariance analysis can adjust for confounding variables like organic matter. For metabolomics data, apply multivariate analysis (PCA or PLS-DA) to identify biomarker metabolites .
Mechanistic & Translational Research
Q. How can researchers elucidate the molecular target of this compound in plant systems?
Methodological Answer: Use herbicide mode-of-action assays targeting acetolactate synthase (ALS), a common target for sulfonylurea analogs. confirms ALS inhibition via enzyme activity assays (measuring pyruvate-dependent acetoin accumulation). For novel targets, employ proteomics or CRISPR-edited plant lines to validate candidate proteins .
Q. What strategies mitigate resistance evolution in target species?
Methodological Answer: Investigate cross-resistance patterns using populations with known ALS mutations (e.g., Pro197 substitutions). Rotate with herbicides having divergent modes of action. suggests leveraging metabolic detoxification differences (e.g., hydroxylation rates) to design synergistic mixtures with cytochrome P450 inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
